Ethylene glycol monoisobutyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylpropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAPGMVKBLELOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50674-23-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50674-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063469 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-24-1 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

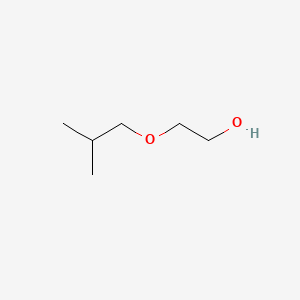

Ethylene glycol monoisobutyl ether molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of Ethylene Glycol Monoisobutyl Ether

Abstract

This compound (EGBiE), a key member of the glycol ethers family, is a colorless liquid recognized for its mild, characteristic odor.[1][2][3] Its molecular architecture, featuring a primary hydroxyl group, an ether linkage, and a branched isobutyl moiety, imparts an amphiphilic nature that makes it an exceptionally versatile solvent and coupling agent. This guide provides a comprehensive analysis of the molecular structure of EGBiE, elucidating the direct relationship between its structural features and its physicochemical properties. We will explore its nomenclature, synthesis pathways, and applications, with a particular focus on how its molecular characteristics govern its functional role in various industrial and research settings. Furthermore, a detailed protocol for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, offering a practical framework for its identification and quantification.

Identification and Nomenclature

This compound is identified by several names and chemical codes, which are crucial for accurate documentation and material sourcing in a research and development context. The standardized identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-methylpropoxy)ethanol | [4][5][6] |

| CAS Number | 4439-24-1 | [2][4][5][6][7] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][4][5][6] |

| Molecular Weight | 118.17 g/mol | [4][5][6] |

| Canonical SMILES | CC(C)COCCO | [4][5] |

| InChIKey | HHAPGMVKBLELOE-UHFFFAOYSA-N | [4][5][6] |

| Common Synonyms | 2-Isobutoxyethanol, Isobutyl Cellosolve, Ektasolve EIB | [2][4][5][6][7] |

Molecular Structure and Physicochemical Implications

The utility of this compound is fundamentally derived from its molecular structure. Each component of the molecule contributes to its overall physical and chemical behavior.

Core Structural Analysis

The molecule consists of three key functional regions:

-

Primary Hydroxyl (-OH) Group: This terminal alcohol group is highly polar and capable of acting as a hydrogen bond donor.[4] This feature is the primary driver of its miscibility with polar solvents like water.

-

Ether Linkage (-C-O-C-): The ether group introduces a polar region with lone pairs of electrons on the oxygen atom, allowing it to act as a hydrogen bond acceptor.[4] This linkage connects the ethylene glycol backbone to the isobutyl group.

-

Isobutyl Group (-CH₂CH(CH₃)₂): This branched, four-carbon alkyl chain is non-polar. It provides the hydrophobic character of the molecule, enabling it to dissolve non-polar substances like oils and greases.

The combination of the hydrophilic hydroxyl head and the moderately hydrophobic isobutyl ether tail gives the molecule its amphiphilic character, making it an effective coupling agent for stabilizing mixtures of immiscible ingredients.[8]

Caption: 2D representation of the this compound molecule.

Conformational Flexibility

The molecule possesses four rotatable bonds, which allows for significant conformational flexibility.[4] This flexibility is crucial for its function as a solvent, as it enables the molecule to orient itself effectively at the interface between polar and non-polar phases, thereby reducing interfacial tension.

Physicochemical Properties

The macroscopic properties of EGBiE are a direct consequence of its underlying molecular structure. These properties are essential for its application in formulations and chemical processes.

| Property | Value | Unit | Source |

| Appearance | Colorless liquid, mild sweet odor | - | [1][2] |

| Boiling Point | ~171 (444.15) | °C (K) | [8] |

| Melting Point | ~ -70 (203.15) | °C (K) | [8] |

| Density | 0.902 @ 20°C | g/cm³ | [8] |

| Flash Point | ~71 (160) | °C (°F) | [1][3] |

| Vapor Pressure | 0.88 @ 25°C | mm Hg | [8] |

| Water Solubility | Miscible | - | [2][8] |

| log Kₒw (Octanol/Water) | 0.81 | - | [8] |

Synthesis and Manufacturing Pathways

The primary industrial method for producing glycol ethers like EGBiE is through the ethoxylation of the corresponding alcohol. This process is favored for its efficiency and scalability.

Ethoxylation of Isobutyl Alcohol

This reaction involves the base-catalyzed addition of ethylene oxide to isobutyl alcohol. The causality for this pathway's preference lies in the high reactivity of the ethylene oxide ring, which readily opens upon nucleophilic attack by the isobutoxide ion, formed by the deprotonation of isobutyl alcohol by the catalyst.

Caption: Industrial synthesis workflow for this compound.

Analytical Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

5.1 Rationale and Application

GC-MS is the gold standard for the identification and quantification of semi-volatile organic compounds like EGBiE. The gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification.

5.2 Detailed Experimental Protocol

This protocol is a self-validating system, incorporating a standard for quantification and specific ion monitoring for confirmation.

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of EGBiE standard in methanol.

-

Create a calibration curve by diluting the stock solution to concentrations of 1, 5, 10, 25, and 50 ppm.

-

For unknown samples, dissolve a known weight in methanol to fall within the calibration range.

-

-

GC-MS Instrumentation and Parameters:

-

The parameters are chosen to ensure adequate separation and sensitive detection. A mid-polar column is selected to resolve the slightly polar analyte effectively.

-

| Parameter | Setting | Rationale |

| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | Provides good separation for semi-volatile compounds. |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert gas, provides optimal chromatographic resolution. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Injection Volume | 1 µL, Splitless mode | Maximizes analyte transfer to the column for sensitivity. |

| Oven Program | 50°C (hold 2 min), ramp to 280°C @ 15°C/min | Separates components based on boiling point. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard energy for creating reproducible fragments. |

| Mass Range | 35-350 amu (Full Scan) | Covers the expected mass range of the analyte and its fragments. |

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode to obtain the complete mass spectrum for identification.

-

Identify the EGBiE peak by comparing its retention time and mass spectrum to the pure standard.[6]

-

Quantify the analyte by integrating the peak area and comparing it against the prepared calibration curve.

-

5.3 Interpretation of Mass Spectrum

The mass spectrum of EGBiE will show a molecular ion peak (M⁺) at m/z 118. Key fragmentation patterns include cleavage alpha to the ether oxygen and the alcohol group, which are characteristic of this molecular structure.

Caption: Experimental workflow for the GC-MS analysis of EGBiE.

Applications Driven by Molecular Structure

The specific arrangement of functional groups in EGBiE directly translates to its widespread use in various fields.

-

Paints and Coatings: Its ability to dissolve a wide range of resins and its moderate evaporation rate make it an excellent solvent in lacquers, enamels, and varnishes, ensuring smooth application and film formation.[2][9][10]

-

Cleaning Products: The amphiphilic nature allows it to act as a powerful degreaser in both industrial and household cleaners, effectively removing both polar (dirt) and non-polar (grease, oil) substances.[2][9][11]

-

Chemical Intermediate: The reactive hydroxyl group serves as a handle for further chemical synthesis, allowing EGBiE to be a starting material in the production of plasticizers and other specialized solvents.[12]

Safety and Handling Considerations

From a professional standpoint, understanding the hazards associated with a chemical's structure is paramount.

-

Toxicity and Irritation: EGBiE is harmful if swallowed and toxic in contact with skin.[4][7] It can cause severe skin burns and serious eye damage.[4][7] Appropriate personal protective equipment (PPE), such as nitrile gloves and safety goggles, is mandatory.[13]

-

Flammability: As a combustible liquid, it should be stored away from ignition sources in a well-ventilated area.[1][4]

-

Peroxide Formation: A critical, field-proven insight is that, like many ethers, EGBiE is liable to form explosive peroxides upon exposure to air and light, especially during long-term storage.[1] It is imperative to date containers upon opening and to test for the presence of peroxides before heating or distillation.

Conclusion

The molecular structure of this compound is a classic example of functional design at the atomic level. The strategic combination of a polar hydroxyl group, a semi-polar ether linkage, and a non-polar isobutyl group creates a molecule with unique amphiphilic properties. This structure is directly responsible for its efficacy as a high-performance solvent and coupling agent, underpinning its value in numerous applications, from advanced coatings to industrial cleaning. A thorough understanding of this structure-property relationship, coupled with robust analytical methods and stringent safety protocols, is essential for its effective and safe utilization in scientific and industrial environments.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521158, Ethanol, 2-(2-methylpropoxy)-. Available at: [Link]

-

Cheméo (2024). Chemical Properties of this compound (CAS 4439-24-1). Available at: [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA) (2018). Ethylene Glycol mono-n-Butyl Ether Reference Exposure Levels Technical Support Document. Available at: [Link]

-

National Institute of Standards and Technology (NIST) (2024). NIST Chemistry WebBook: this compound. Available at: [Link]

-

Wikipedia (2024). 2-Butoxyethanol. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8133, 2-Butoxyethanol. Available at: [Link]

-

Cheméo (2024). This compound - Physical Properties. Available at: [Link]

-

National Institutes of Health (NIH) (1984). Acute and subchronic toxicity of ethylene glycol monobutyl ether. Available at: [Link]

- Google Patents (2008). CN101121646A - Method for preparing ethylene glycol monobutyl ether.

-

Carl ROTH (2024). Safety Data Sheet: Ethylene glycol monobutyl ether. Available at: [Link]

- Google Patents (2020). CN110724039A - Preparation method of ethylene glycol mono-tert-butyl ether.

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. Available at: [Link]

-

Ataman Kimya (2024). 2-BUTOXYETHANOL. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR) (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available at: [Link]

-

Ataman Kimya (2024). USES OF 2-Butoxyethanol. Available at: [Link]

-

Chemical Safety Facts (2024). Butoxyethanol / 2-Butoxyethanol. Available at: [Link]

Sources

- 1. ETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. CAS 4439-24-1: this compound [cymitquimica.com]

- 3. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanol, 2-(2-methylpropoxy)- | C6H14O2 | CID 521158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 4439-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 10. Butoxyethanol / 2-Butoxyethanol - Chemical Safety Facts [chemicalsafetyfacts.org]

- 11. 2-Butoxyethanol and 2-Butoxyethanol Acetate | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. nj.gov [nj.gov]

Ethylene glycol monoisobutyl ether synthesis pathways

An In-Depth Technical Guide to the Synthesis of Ethylene Glycol Monoisobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EGBiE), a member of the glycol ether family, is a versatile organic solvent with a unique combination of ether and alcohol functionalities. This structure imparts amphiphilic properties, allowing it to be miscible with both water and a wide range of organic solvents. Consequently, EGBiE finds extensive application as a solvent in paints, coatings, and inks, where it improves gloss and flow.[1][2] It is also utilized in cleaning agents, as a component in hydraulic fluids, and as an intermediate in chemical synthesis.[1][2]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. It is designed for researchers, chemists, and professionals in drug development and other scientific fields who require a deep understanding of the chemical principles, reaction mechanisms, and practical considerations for the synthesis of this important compound. The guide will delve into the established industrial methods, explore alternative synthetic routes, and provide detailed experimental protocols, with a focus on the underlying chemistry and the rationale behind the process parameters.

Primary Synthesis Pathway: Ethoxylation of Isobutanol

The dominant industrial method for the production of this compound is the reaction of isobutanol with ethylene oxide. This process, known as ethoxylation, involves the ring-opening of the epoxide by the alcohol.

Reaction Principle

The fundamental reaction is the addition of one molecule of ethylene oxide to one molecule of isobutanol:

(CH₃)₂CHCH₂OH + C₂H₄O → (CH₃)₂CHCH₂OCH₂CH₂OH

This reaction is highly exothermic and is typically carried out in the presence of a catalyst to achieve a high reaction rate and selectivity at moderate temperatures and pressures. A significant challenge in this synthesis is controlling the reaction to favor the mono-ethoxylated product, as the newly formed hydroxyl group of the this compound can also react with ethylene oxide to form higher ethoxylates, such as dithis compound and trithis compound.

ROH + C₂H₄O → ROCH₂CH₂OH ROCH₂CH₂OH + C₂H₄O → RO(CH₂CH₂O)₂H RO(CH₂CH₂O)₂H + C₂H₄O → RO(CH₂CH₂O)₃H (where R = isobutyl)

The selectivity towards the desired mono-ether is primarily controlled by the molar ratio of isobutanol to ethylene oxide. A high molar excess of isobutanol shifts the equilibrium towards the formation of the mono-ethoxylated product.

Catalysis of Isobutanol Ethoxylation

The choice of catalyst is a critical factor in the ethoxylation of isobutanol, influencing not only the reaction rate but also the product distribution and the overall process economics and safety. Both homogeneous and heterogeneous catalysts are employed.

1. Homogeneous Catalysis

-

Base Catalysis: Alkali hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are the most common homogeneous catalysts used in industry.[3] The reaction proceeds via a nucleophilic attack of the alkoxide ion on the ethylene oxide ring.

-

Mechanism:

-

Alkoxide Formation: The alcohol reacts with the base to form an alkoxide. (CH₃)₂CHCH₂OH + NaOH ⇌ (CH₃)₂CHCH₂O⁻Na⁺ + H₂O

-

Nucleophilic Attack: The highly nucleophilic alkoxide attacks one of the carbon atoms of the ethylene oxide ring, leading to its opening. (CH₃)₂CHCH₂O⁻Na⁺ + C₂H₄O → (CH₃)₂CHCH₂OCH₂CH₂O⁻Na⁺

-

Proton Transfer: The resulting alkoxide abstracts a proton from another alcohol molecule, regenerating the alkoxide catalyst and forming the product. (CH₃)₂CHCH₂OCH₂CH₂O⁻Na⁺ + (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCH₂OCH₂CH₂OH + (CH₃)₂CHCH₂O⁻Na⁺

-

-

Advantages: High reaction rates and good yields.

-

Disadvantages: The catalyst is dissolved in the reaction mixture and must be neutralized and removed in downstream processing, which adds complexity and cost. The presence of water from the initial alkoxide formation can also lead to the formation of ethylene glycol as a byproduct.

-

-

Acid Catalysis: Lewis acids (e.g., BF₃, AlCl₃) and Brønsted acids can also catalyze the ethoxylation reaction.[1][3]

-

Mechanism: The acid catalyst activates the ethylene oxide by coordinating with the oxygen atom, making the ring more susceptible to nucleophilic attack by the alcohol.

-

Advantages: Can be effective at lower temperatures compared to base catalysis.

-

Disadvantages: These catalysts are often highly corrosive, and they can promote the polymerization of ethylene oxide, leading to a broader range of byproducts and reduced selectivity.[3]

-

2. Heterogeneous Catalysis

The use of solid catalysts offers significant advantages in terms of catalyst separation, reusability, and process simplification.

-

Solid Acid Catalysts: Acidic ion-exchange resins, such as Amberlyst-15, have been shown to be effective catalysts for the etherification of ethylene glycol with alcohols.[4] While this is a slightly different reaction, the principle of using a solid acid catalyst is applicable to the ethoxylation of isobutanol. These catalysts provide acidic sites for the activation of ethylene oxide.

-

Advantages: Easy separation from the reaction mixture, reduced corrosion, and potential for continuous processes.

-

Disadvantages: May have lower activity compared to homogeneous catalysts, and catalyst deactivation can be an issue.

-

-

Novel Heterogeneous Catalysts: Research into more advanced heterogeneous catalysts is ongoing. For instance, a patent describes the use of a titanium-silicon molecular sieve for the one-step synthesis of ethylene glycol monobutyl ether from ethylene, hydrogen peroxide, and n-butanol.[1] This approach, if applicable to isobutanol, would represent a significant process intensification.

Reaction Engineering and Process Conditions

The industrial synthesis of this compound is typically carried out in a semi-batch or continuous reactor.

-

Temperature and Pressure: The reaction is typically conducted at temperatures in the range of 130-220 °C and pressures of 3.5-6.0 MPa.[3] The temperature is carefully controlled to ensure a sufficient reaction rate while minimizing side reactions and preventing thermal runaway, given the highly exothermic nature of the reaction. The pressure is maintained to keep the reactants in the liquid phase.

-

Molar Ratio: A molar excess of isobutanol is crucial for achieving high selectivity for the mono-ethoxylated product. Molar ratios of isobutanol to ethylene oxide can range from 3:1 to 10:1 or even higher.

-

Reactor Design: Continuous processes often utilize tubular reactors, which offer excellent heat transfer and control.[3] The reactants are preheated and fed continuously into the reactor, and the product mixture is withdrawn for purification.

Alternative Synthesis Pathway: Etherification of Ethylene Glycol with Isobutanol

An alternative route to this compound is the direct etherification of ethylene glycol with isobutanol.[5]

Reaction Principle

(CH₃)₂CHCH₂OH + HOCH₂CH₂OH ⇌ (CH₃)₂CHCH₂OCH₂CH₂OH + H₂O

This is a reversible condensation reaction that requires the removal of water to drive the equilibrium towards the product side.

Catalysis

This reaction is typically catalyzed by strong acid catalysts, such as sulfuric acid or solid acid catalysts like Amberlyst-15.[4][5]

Challenges and Limitations

While conceptually simple, this pathway has several drawbacks that limit its industrial applicability compared to the ethoxylation route:

-

Reversibility: The reaction is reversible, and the removal of water is necessary to achieve high conversions.

-

Harsher Conditions: The reaction often requires higher temperatures than ethoxylation, which can lead to side reactions such as dehydration of the alcohols.

-

Byproduct Formation: Besides the desired product, the reaction can also produce diisobutyl ether and other byproducts.

Experimental Protocols

The following are representative laboratory-scale protocols for the synthesis of this compound. Note: These protocols should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the chemicals involved.

Protocol 1: Base-Catalyzed Synthesis via Ethoxylation

Materials:

-

Isobutanol (anhydrous)

-

Sodium hydroxide (pellets)

-

Ethylene oxide (lecture bottle or other suitable source)

-

Dry nitrogen or argon

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Reaction flask with a magnetic stirrer, reflux condenser, dropping funnel, and gas inlet/outlet

Procedure:

-

Set up the reaction apparatus under a dry nitrogen atmosphere.

-

In the reaction flask, dissolve a catalytic amount of sodium hydroxide in anhydrous isobutanol with stirring. A significant molar excess of isobutanol should be used (e.g., 5:1 molar ratio to the total amount of ethylene oxide to be added).

-

Heat the mixture to the desired reaction temperature (e.g., 140-160 °C).

-

Slowly bubble a known mass of ethylene oxide gas through the stirred solution. The addition rate should be carefully controlled to manage the reaction exotherm.

-

After the addition is complete, continue to stir the reaction mixture at temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess sodium hydroxide with an appropriate acid (e.g., dilute HCl).

-

Perform a liquid-liquid extraction with diethyl ether and wash the organic layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.

Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst

Materials:

-

Ethylene glycol

-

Isobutanol

-

Amberlyst-15 (or other suitable solid acid catalyst)

-

High-pressure autoclave reactor with stirring and temperature control

Procedure:

-

Activate the Amberlyst-15 catalyst according to the manufacturer's instructions (typically by washing and drying).

-

Charge the autoclave with ethylene glycol, a molar excess of isobutanol (e.g., 8:1 isobutanol to ethylene glycol), and the activated catalyst (e.g., 5 wt% of the total reactants).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to the desired temperature (e.g., 180-200 °C) with stirring.[4]

-

Maintain the reaction at temperature for the desired time (e.g., 4-6 hours).[4]

-

Cool the reactor to room temperature and carefully vent any pressure.

-

Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.

-

Remove the excess isobutanol from the filtrate by distillation.

-

Purify the remaining crude product by fractional distillation under reduced pressure.

Data Summary

| Synthesis Pathway | Catalyst | Temperature (°C) | Pressure (MPa) | Key Features | Selectivity/Yield | Reference |

| Ethoxylation of n-Butanol | Alkylsulfonates | 130-220 | 3.5-6.0 | Continuous pipe reaction, high catalyst activity. | 85-94% selectivity for EGBE | [3] |

| Ethoxylation of n-Butanol | Titanium-Silicon Molecular Sieve | 20-150 | 0.5-3.0 | One-step reaction from ethylene and H₂O₂. | High selectivity (up to 100% reported in an example). | [1] |

| Etherification of EG with n-Butanol | Amberlyst-15 | 140-200 | Not specified | Heterogeneous catalysis, optimization of conditions. | Up to 86.12% EG conversion. | [4] |

| Etherification of EG with Ethanol | Anhydrous AlCl₃ | 240-260 | 6-7 | Direct synthesis, optimization of conditions. | Up to 59.9% selectivity for EGME. | [6] |

Note: Data for n-butanol and ethanol are presented as illustrative examples of the reaction conditions and performance of similar systems.

Visualizations

Reaction Mechanism: Base-Catalyzed Ethoxylation

Caption: Mechanism of base-catalyzed ethoxylation of isobutanol.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of EGBiE.

Conclusion

The synthesis of this compound is predominantly achieved through the ethoxylation of isobutanol, a process that can be effectively catalyzed by both homogeneous bases and acids, as well as by emerging heterogeneous catalysts. The key to achieving high selectivity for the desired mono-ether lies in the careful control of reaction conditions, particularly the molar ratio of the reactants. While the direct etherification of ethylene glycol with isobutanol presents a viable alternative, it is generally less favored due to equilibrium limitations and the need for harsher conditions.

For researchers and professionals in the field, a thorough understanding of these synthetic pathways, including their mechanisms, advantages, and limitations, is essential for the efficient and safe production of high-purity this compound. Future developments in this area are likely to focus on the design of more active, selective, and stable heterogeneous catalysts to further improve the sustainability and economics of the synthesis process.

References

- CN101121646A - Method for preparing ethylene glycol monobutyl ether - Google Patents. (n.d.).

-

Production of Ethylene Glycol Monobutyl Ether through Etherification of Ethylene Glycol Using a Nanostructured Heterogeneous Catalyst of Amyberlyst-15 | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]

-

Ethylene Glycol mono-n-Butyl Ether Reference Exposure Levels Technical Support Document for the Derivation of Noncancer Referenc - OEHHA. (2018, May 1). Retrieved January 24, 2026, from [Link]

- CN101337864A - Method for preparing ethylene glycol mono-n-butyl ether by continuous pipe reaction - Google Patents. (n.d.).

-

Enhancements in ethylene oxide/ethylene glycol manufacturing technology. (n.d.). Retrieved January 24, 2026, from [Link]

- CN113493371B - Preparation method of ethylene glycol monoether - Google Patents. (n.d.).

-

Synthesizing ethylene glycol monoethyl ether directly from ethanol and ethylene glycol. (n.d.). Retrieved January 24, 2026, from [Link]

- US4299997A - Process for producing ethylene glycol mono-tert-butyl ether - Google Patents. (n.d.).

Sources

- 1. CN101121646A - Method for preparing ethylene glycol monobutyl ether - Google Patents [patents.google.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. CN101337864A - Method for preparing ethylene glycol mono-n-butyl ether by continuous pipe reaction - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Production and manufacturing method and process flow of ethylene glycol monobutyl ether-Chemwin [en.888chem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Ethylene Glycol Monoisobutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethylene glycol monoisobutyl ether (EGBE), a key member of the glycol ether family, is a versatile solvent with significant applications across various scientific and industrial domains, including in the formulation of pharmaceuticals and as a reagent in chemical synthesis.[1][2][3] Its unique amphiphilic nature, possessing both polar and non-polar characteristics, allows it to solubilize a wide range of substances.[1] A thorough understanding of its physical characteristics is paramount for its effective and safe use in research and development. This guide provides a comprehensive overview of the essential physical properties of this compound, the standardized methodologies for their determination, and the scientific principles that underpin these measurements.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid with a mild, ether-like odor.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₆H₁₄O₂ | [5] | |

| Molecular Weight | 118.17 | g/mol | [5] |

| Boiling Point | 169-172.5 | °C | |

| Melting/Freezing Point | -75 | °C | |

| Density (at 20°C) | 0.902 | g/cm³ | [6] |

| Refractive Index (at 20°C) | 1.419 | ||

| Flash Point (Closed Cup) | 67 | °C | |

| Vapor Density (vs air) | 4.1 | ||

| Solubility in Water | Miscible | [4] |

In-depth Analysis of Key Physical Characteristics

A nuanced understanding of specific physical properties is critical for the precise application of this compound in a laboratory setting.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter in applications involving fluid transfer, mixing, and formulation. For this compound, the viscosity influences its behavior in processes such as coating applications and as a reaction medium. The viscosity of this glycol ether is temperature-dependent, decreasing as temperature increases.

Table of Viscosity at Various Temperatures:

| Temperature (°C) | Dynamic Viscosity (mPa·s or cP) | Source |

| 20 | 3.0 | [6] |

| 25 | 3.15 (kinematic, cSt) | [7] |

Note: While some sources provide calculated viscosity data over a range of temperatures, experimentally determined values are preferable for high-precision applications.[8]

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. This property is particularly relevant in applications where EGBE is used as a surfactant or in formulations where wetting and spreading are important.[9] this compound exhibits a relatively low surface tension, which contributes to its effectiveness as a cleaning agent and in promoting the miscibility of aqueous and organic phases.[1][10] For pure 2-butoxyethanol, a closely related compound, the surface tension is approximately 27.4 mN/m at 20°C.[11]

Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. This property is a critical consideration for assessing the volatility of this compound, which in turn impacts handling safety, environmental fate, and its performance as a solvent in various applications.

Standardized Methodologies for Physical Characterization

The reliability and reproducibility of physical property measurements are ensured through the use of standardized experimental protocols. For this compound and similar organic liquids, the following ASTM International methods are industry standards.

Caption: Relationship between key physical properties and their standard ASTM test methods.

Density Determination (ASTM D4052)

Rationale for Method Selection: ASTM D4052 is the preferred method for determining the density of petroleum distillates and viscous oils, making it well-suited for glycol ethers.[12][13] This method is highly accurate, requires a small sample volume, and can be automated, which minimizes operator error and enhances reproducibility.[14][15] The principle of the oscillating U-tube ensures that the measurement is a direct and fundamental assessment of the sample's mass in a defined volume.[15]

Experimental Protocol:

-

Apparatus: A digital density meter equipped with a vibrating U-tube.[15]

-

Calibration: The instrument is calibrated with two reference standards of known density, typically dry air and deionized water.

-

Sample Introduction: A small volume (approximately 1-2 mL) of the this compound sample is introduced into the thermostatically controlled U-tube.[15]

-

Measurement: The instrument excites the U-tube, causing it to oscillate. The frequency of this oscillation is measured, which is directly related to the density of the sample.[15]

-

Data Acquisition: The instrument's software calculates the density of the sample based on the oscillation frequency and the calibration data.

Viscosity Measurement (ASTM D445)

Rationale for Method Selection: ASTM D445 is the standard test method for kinematic viscosity of transparent and opaque liquids, including petroleum products and other organic liquids.[16][17] The use of a calibrated glass capillary viscometer provides a highly precise and accurate measurement of a fluid's resistance to flow under gravity.[16] This method is foundational for characterizing the flow behavior of liquids like glycol ethers, which is essential for quality control and for predicting their performance in various applications.[18]

Experimental Protocol:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.

-

Sample Preparation: The this compound sample is brought to the test temperature in the constant temperature bath.

-

Measurement: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is accurately measured.[19]

-

Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

Dynamic Viscosity: The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[20]

Refractive Index Determination (ASTM D1218)

Rationale for Method Selection: ASTM D1218 is the standard method for measuring the refractive index of transparent and light-colored hydrocarbon liquids, a category that includes glycol ethers.[21][22] The refractive index is a fundamental physical property that is directly related to the composition and purity of a substance.[20][23] This non-destructive test is quick, requires a very small sample volume, and provides a highly accurate value that is crucial for quality control and identity confirmation.[20][23]

Experimental Protocol:

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a circulating constant temperature bath.[20]

-

Calibration: The instrument is calibrated using a reference standard with a known refractive index.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.[24]

-

Measurement: Light is passed through the sample, and the angle of refraction is measured by the instrument.[23]

-

Data Acquisition: The refractive index is read directly from the instrument's scale or digital display.

Flash Point Measurement (ASTM D93)

Rationale for Method Selection: ASTM D93 is the standard test method for flash point by Pensky-Martens Closed Cup Tester, which is suitable for combustible liquids like this compound.[25][26][27] The closed-cup method is preferred for more volatile substances as it minimizes the loss of volatile components and provides a more conservative and safer estimate of the flash point compared to open-cup methods.[25] This is critical for assessing the fire and explosion hazards associated with handling and storing the solvent.[28]

Experimental Protocol:

-

Apparatus: A Pensky-Martens closed-cup flash point tester.[27]

-

Sample Preparation: A specified volume of the this compound sample is placed in the test cup.[25]

-

Heating: The sample is heated at a slow, constant rate while being stirred.[27]

-

Ignition Source Application: At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[27]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[28]

Caption: A generalized workflow for the experimental determination of physical properties.

Conclusion

The physical characteristics of this compound are integral to its functionality and safe handling in research and development. This guide has provided a detailed overview of its key properties and the standardized, self-validating methodologies used for their determination. By understanding not only the values of these properties but also the principles behind their measurement, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their work, leading to more robust and reproducible scientific outcomes.

References

-

Applied Technical Services. (n.d.). ASTM D1218 Testing. Retrieved from [Link]

-

Dell Tech Laboratories. (2020, April 22). Flash Point Testing Methods ASTM D56 and ASTM D93. Retrieved from [Link]

-

MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Analytice. (2022, October 13). ASTM D93: Flash Point Analysis Laboratories. Retrieved from [Link]

-

The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. Retrieved from [Link]

-

Precision Lubrication Magazine. (n.d.). Flash Point Testing: A Comprehensive Guide. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D445. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Review of glycol ether and glycol ether ester solvents used in the coating industry. Retrieved from [Link]

-

Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Glycol Ethers. Retrieved from [Link]

-

Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

ResearchGate. (2006, August). Effect of aggregates in bulk and surface properties. Surface tension, foam stability, and heat capacities for 2-butoxyethanol + water. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D93. Retrieved from [Link]

-

Scribd. (n.d.). ASTM D1218-12(Reapproved-2016). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

ASTM International. (2022). Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 4439-24-1). Retrieved from [Link]

-

Scribd. (n.d.). Kinematic Viscosity (Astm D-445). Retrieved from [Link]

-

AIP Publishing. (2002). Surface structure of aqueous 2-butoxyethanol mixtures studied by x-ray reflection. Retrieved from [Link]

-

Gordon J. Hookey. (n.d.). ASTM STANDARD D4052: “STANDARD TEST METHOD FOR. DENSITY AND RELATIVE DENSITY OF LIQUIDS BY DIGITAL. DENSITY METER.”. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). Retrieved from [Link]

-

FARSA Group. (n.d.). Ethylene Glycol Monobutyl Ether. Retrieved from [Link]

-

The ANSI Blog. (n.d.). Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. Retrieved from [Link]

-

Dell Tech. (2021, February 19). Flash Point Test Method ASTM D93 Pensky-Martens Closed Cup Tester [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Astm D 4052. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Savant Labs. (n.d.). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

-

Anton Paar. (2024, January 30). ASTM D445 vs ASTM D7042 | Are You Wasting Time and Money? | Lab Time with Anton Paar [Video]. YouTube. Retrieved from [Link]

-

iTeh Standards. (n.d.). ASTM D1218-12(Reapproved-2016). Retrieved from [Link]

-

ResearchGate. (2015, August). Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. Retrieved from [Link]

Sources

- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 2. epa.gov [epa.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. chemeo.com [chemeo.com]

- 6. farsagroup.az [farsagroup.az]

- 7. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 4439-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 10. Glycol Ether Uses Across Industries — Bell Chem [bellchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 13. store.astm.org [store.astm.org]

- 14. data.ntsb.gov [data.ntsb.gov]

- 15. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 16. ASTM D445 - eralytics [eralytics.com]

- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Review of glycol ether and glycol ether ester solvents used in the coating industry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. matestlabs.com [matestlabs.com]

- 21. store.astm.org [store.astm.org]

- 22. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 23. atslab.com [atslab.com]

- 24. img.antpedia.com [img.antpedia.com]

- 25. precisionlubrication.com [precisionlubrication.com]

- 26. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 27. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 28. delltech.com [delltech.com]

A Spectroscopic Guide to Ethylene Glycol Monoisobutyl Ether: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for Ethylene Glycol Monoisobutyl Ether (also known as 2-isobutoxyethanol), a widely used solvent in various industrial and consumer products.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and quality control. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles that govern the observed signals.

Introduction to this compound

This compound (CAS No: 4439-24-1) is a colorless liquid with a mild ether-like odor.[3] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic isobutyl ether moiety, makes it an excellent solvent and coupling agent.[2] Accurate and unambiguous identification of this compound is crucial for quality assurance, safety assessment, and in understanding its metabolic pathways.[4] Spectroscopic methods provide a powerful toolkit for this purpose, offering a detailed fingerprint of the molecule's structure.

Below is a diagram illustrating the chemical structure and atom numbering for this compound, which will be referenced throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and the relative number of protons in each environment (through integration).[5]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment (Atom Number) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1, H2 | 0.918 | Doublet | 6H |

| H3 | 1.874 | Multiplet | 1H |

| OH (on O2) | 2.45 | Singlet (broad) | 1H |

| H4 | 3.241 | Doublet | 2H |

| H5 | 3.536 | Triplet | 2H |

| H6 | 3.718 | Triplet | 2H |

| Data obtained in CDCl₃ at 89.56 MHz.[6] |

Interpretation of the ¹H NMR Spectrum:

The causality for the observed chemical shifts and multiplicities is rooted in the electronic environment of the protons:

-

δ 0.918 (d, 6H): The two methyl groups (C1 and C2) are equivalent and appear as a doublet due to coupling with the single proton on C3. These protons are furthest from the electronegative oxygen atoms, hence they are the most shielded and appear at the lowest chemical shift.

-

δ 1.874 (m, 1H): The single proton on C3 is split by the six protons of the two methyl groups and the two protons on C4, resulting in a complex multiplet.

-

δ 2.45 (s, 1H): The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and temperature. It does not usually couple with adjacent protons due to rapid exchange.[7]

-

δ 3.241 (d, 2H): The protons on C4 are adjacent to the isobutyl group's methine and are split into a doublet by the C3 proton.

-

δ 3.536 (t, 2H): The protons on C5 are adjacent to the ether oxygen and the C6 methylene group. They are deshielded by the oxygen and appear as a triplet due to coupling with the two protons on C6.

-

δ 3.718 (t, 2H): The protons on C6 are the most deshielded as they are directly attached to the carbon bearing the hydroxyl group. They appear as a triplet due to coupling with the two protons on C5.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment (Atom Number) | Predicted Chemical Shift (δ, ppm) |

| C1, C2 | ~19 |

| C3 | ~28 |

| C6 | ~62 |

| C5 | ~70 |

| C4 | ~75 |

| Note: These are predicted values based on typical chemical shifts for similar functional groups. Experimental data from a dedicated database was not available at the time of publication. |

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted chemical shifts are based on the following rationale:

-

~19 ppm (C1, C2): The two methyl carbons are in an alkane-like environment and are expected to be the most shielded.

-

~28 ppm (C3): The methine carbon of the isobutyl group is also in a relatively shielded environment.

-

~62 ppm (C6): This carbon is attached to the hydroxyl group, which causes a significant downfield shift.

-

~70 ppm (C5): This carbon is adjacent to the ether oxygen, leading to a downfield shift.

-

~75 ppm (C4): This carbon is also influenced by the ether oxygen and is expected to be in a similar region to C5.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the presence of specific functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3400 | O-H stretch (alcohol) | Strong, Broad |

| 2870-2960 | C-H stretch (alkane) | Strong |

| ~1120 | C-O stretch (ether) | Strong |

| ~1060 | C-O stretch (alcohol) | Strong |

| Data is based on typical values for alcohols and ethers and specific data for 2-butoxyethanol.[8][9] |

Interpretation of the IR Spectrum:

The key functional groups of this compound give rise to characteristic absorptions:

-

~3400 cm⁻¹ (Strong, Broad): This is the most prominent peak and is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of the peak is due to hydrogen bonding.[8]

-

2870-2960 cm⁻¹ (Strong): These sharp peaks are due to the C-H stretching vibrations of the isobutyl and ethylene groups.

-

~1120 cm⁻¹ (Strong): This absorption is attributed to the C-O stretching vibration of the ether linkage.

-

~1060 cm⁻¹ (Strong): This peak corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57 | 100 | [C₄H₉]⁺ (isobutyl cation) |

| 45 | ~72 | [CH₂CH₂OH]⁺ |

| 75 | ~23 | [CH(CH₃)₂CH₂O]⁺ |

| 41 | ~30 | [C₃H₅]⁺ (allyl cation) |

| 29 | ~23 | [C₂H₅]⁺ (ethyl cation) |

| Data sourced from PubChem and ChemicalBook.[6][10] |

Interpretation of the Mass Spectrum (EI):

The fragmentation of ethers in EI-MS is often initiated by the loss of an electron from one of the oxygen lone pairs. The major fragmentation pathways for this compound include:

-

Alpha-cleavage: The bond between a carbon and the oxygen can break. Cleavage of the isobutyl-oxygen bond leads to the formation of the highly stable isobutyl cation at m/z 57 , which is the base peak.

-

Cleavage of the C-O bond in the ethylene glycol moiety: This can lead to the formation of the [CH₂CH₂OH]⁺ fragment at m/z 45 .

-

Cleavage of the C-C bond adjacent to the ether oxygen: This can result in the [CH(CH₃)₂CH₂O]⁺ fragment at m/z 75 .

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential. The following are representative procedures for acquiring NMR, IR, and MS data for a liquid sample like this compound.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.

FTIR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.[6]

-

ATR-FTIR (Recommended):

-

Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Transmission (Salt Plates):

-

Place a small drop of the sample onto a clean, polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

-

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound, providing both separation and identification.[1]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100-1000 ppm.

-

GC Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating glycol ethers.

-

Injector: Set the injector temperature to ~250 °C. Use a split injection mode to avoid column overloading.

-

Oven Program: Start at a low initial temperature (e.g., 50 °C) and ramp up to a final temperature of ~220 °C at a rate of 10-15 °C/min.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 200 to cover the expected molecular ion and fragment ions.

-

Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line temperature to ~250 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum. Compare the obtained spectrum with a reference library for confirmation.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the proton connectivity and relative abundance, ¹³C NMR reveals the carbon skeleton, IR spectroscopy identifies the key functional groups (alcohol and ether), and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this and similar compounds, ensuring data integrity and fostering a deeper understanding of molecular structure through spectroscopic analysis.

References

-

Office of Environmental Health Hazard Assessment (OEHHA). (2018). Ethylene Glycol mono-n-Butyl Ether Reference Exposure Levels Technical Support Document. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-butoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized FTIR spectra of (N-methylformamide + 2-butoxyethanol) binary.... Retrieved from [Link]

-

Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institutes of Health. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]

-

Redox. (2025). Safety Data Sheet Ethylene glycol monobutyl ether. Retrieved from [Link]

-

YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. Retrieved from [Link]

-

PubChem. (n.d.). Glycol monobutyl ether acetate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases. Retrieved from [Link]

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. redox.com [redox.com]

- 5. 2-Butanol(78-92-2) 13C NMR [m.chemicalbook.com]

- 6. This compound(4439-24-1) 1H NMR [m.chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound(4439-24-1) MS spectrum [chemicalbook.com]

A Technical Guide to the Discovery and History of Ethylene Glycol Ethers

Abstract

Ethylene glycol ethers (EGEs), a class of solvents first synthesized in the mid-19th century and commercialized in the early 20th, represent a compelling case study in the evolution of industrial chemistry, toxicology, and regulatory science. Their unique amphiphilic nature—possessing both ether and alcohol functionalities—made them exceptionally versatile solvents, leading to their widespread use in paints, coatings, inks, cleaners, and semiconductor manufacturing. This guide provides a detailed chronological account of their journey, from the foundational chemical discoveries of Charles-Adolphe Wurtz to their rise as industrial workhorses under trade names like Cellosolve® and Carbitol®. It critically examines the subsequent discovery of their profound reproductive and developmental toxicity, the elucidation of their metabolic activation pathways, and the resulting regulatory actions that reshaped the chemical industry. Finally, the guide discusses the successful development and adoption of safer alternatives, primarily propylene glycol ethers (PGEs), highlighting a paradigm shift towards proactive chemical safety and green chemistry principles.

Foundational Synthesis: The Work of Wurtz and the Dawn of Glycols

The story of ethylene glycol ethers begins with the foundational work on their parent compound, ethylene glycol. In 1856, the French chemist Charles-Adolphe Wurtz first prepared ethylene glycol by reacting ethylene iodide with silver acetate, followed by hydrolysis of the resulting ethylene diacetate.[1] Wurtz named the new compound "glycol" to signify its dual properties, sharing characteristics with both ethyl alcohol and glycerin.[1] Just a few years later, in 1859, Wurtz developed a more direct synthesis route via the hydration of ethylene oxide, a method that would later form the basis for industrial production.[1][2]

Wurtz's pioneering work laid the chemical groundwork for the entire class of glycol derivatives.[3] The synthesis of the ethers themselves involves the reaction of ethylene oxide with a corresponding alcohol. This process, known as ethoxylation, could be controlled to produce mono-, di-, or higher-order glycol ethers, each with distinct physical properties.[4]

Caption: Foundational synthesis pathway for Ethylene Glycol Ethers (EGEs).

The Age of Industrialization: "Miracle Solvents"

While the chemistry was established in the 19th century, the commercial potential of ethylene glycol and its ethers was not realized until after World War I.[1][5] During the war, ethylene glycol was used as a substitute for glycerol in the production of explosives.[1][6] The post-war era, however, saw the beginning of large-scale petrochemical production.

Union Carbide and Carbon Corporation (now Union Carbide) was at the forefront of this movement. In the early 1920s, the company began producing ethylene and its derivatives in quantity.[7] They commercialized ethylene glycol ethers under the now-famous trade names Cellosolve® (for monoethylene glycol ethers) and Carbitol® (for diethylene glycol ethers).[6][8]

These solvents were hailed for their remarkable properties:

-

High Solvency: Their ability to dissolve a wide range of substances, including both polar and non-polar compounds, made them invaluable.[9]

-

Miscibility: They are completely miscible with water and many organic solvents.[4]

-

Low Volatility: Their slow evaporation rate was highly desirable for applications like spray-on lacquers and paints, allowing for a smooth, even finish.[4]

This unique combination of properties led to their rapid adoption in a vast number of applications, including paints, inks, cleaners, cosmetics, pharmaceuticals, brake fluids, and even as de-icing agents.[4][9] The first large-scale commercial glycol plant was established in 1925 in South Charleston, West Virginia, cementing the role of these chemicals in modern industry.[1][10]

| Common Name | Chemical Name | Abbreviation | Primary Historical Uses |

| Methyl Cellosolve® | Ethylene Glycol Monomethyl Ether | EGME | Solvent for resins, lacquers; jet fuel additive. |

| Ethyl Cellosolve® | Ethylene Glycol Monoethyl Ether | EGEE | Solvent in lacquers, dyes, and cleaning solutions. |

| Butyl Cellosolve® | Ethylene Glycol Monobutyl Ether | EGBE | Solvent in paints, coatings, and surface cleaners. |

Table 1: Key E-Series Glycol Ethers and Their Industrial Applications.

A Shadow Emerges: The Discovery of Severe Toxicity

The widespread and often high-level occupational exposure to EGEs eventually led to alarming observations. By the late 1970s and early 1980s, a body of evidence began to accumulate from both animal studies and human epidemiological data, pointing to severe, insidious health effects.

The primary targets of EGE toxicity were identified as the reproductive and hematopoietic (blood-forming) systems.[11] Studies demonstrated that specific EGEs, particularly ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) and their acetates, were potent reproductive toxins.[9][11][12]

Key Toxicological Findings:

-

Male Reproductive Toxicity: In animal models, exposure led to testicular atrophy, degeneration of germinal epithelium, and infertility.[11][12]

-

Developmental Toxicity (Teratogenicity): Prenatal exposure in mice, rats, and rabbits was shown to cause birth defects, including skeletal and cardiovascular malformations, and delayed neurogenesis.[9][11]

-

Female Reproductive Toxicity: Epidemiological studies of semiconductor manufacturing workers linked occupational exposure to EGEs with significantly increased risks of spontaneous abortions and subfertility (difficulty conceiving).[13]

-

Hematotoxicity: Chronic exposure was associated with bone marrow suppression, leading to conditions like anemia and pancytopenia (a deficiency of all types of blood cells).[9]

This toxicity was not caused by the parent glycol ether but by its metabolites.[9] The parent compound is metabolized in the liver by alcohol dehydrogenase to an aldehyde, which is then rapidly converted by aldehyde dehydrogenase to the corresponding alkoxyacetic acid.[14][15] It is this acidic metabolite, such as methoxyacetic acid (MAA) from EGME and ethoxyacetic acid (EAA) from EGEE, that is the primary driver of the observed reproductive and developmental damage.[4][9]

Caption: Metabolic activation of EGEs to toxic alkoxyacetic acids.

Regulatory Action and the Shift to Safer Alternatives

The compelling scientific evidence of harm prompted swift regulatory action. Agencies like the U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) began to issue warnings and establish stricter exposure limits.[16][17][18]

This created a powerful impetus for the chemical industry to find safer alternatives. The focus turned to propylene glycol ethers (PGEs), which are derived from propylene oxide instead of ethylene oxide.[9] This seemingly small structural difference—the addition of a methyl group—has profound toxicological consequences. The metabolism of PGEs does not readily produce the toxic acidic metabolites characteristic of the E-series.[9]

As a result, P-series glycol ethers (PGEs) exhibit a much lower toxicity profile and have largely replaced the more hazardous EGEs in most applications.[9][19] This transition represents a major success story in industrial hygiene and green chemistry. Starting in the 1990s, employers, aware of the health risks, began phasing out the use of the more toxic EGEs, leading to a dramatic decline in their production and use.[20]

| Feature | Ethylene Glycol Ethers (E-Series) | Propylene Glycol Ethers (P-Series) |

| Precursor | Ethylene Oxide | Propylene Oxide |

| Primary Metabolite | Alkoxyacetic Acids (e.g., MAA, EAA) | Propylene Glycol |

| Reproductive/Dev. Toxicity | High (for short-chain ethers) | Low / Negligible |

| Regulatory Status | Heavily restricted; designated as Hazardous Air Pollutants by EPA | Generally recognized as safe; preferred alternative |

| Primary Use | Largely phased out | Paints, coatings, cleaners, electronics, pharmaceuticals |

Table 2: Comparison of E-Series vs. P-Series Glycol Ethers.

Experimental Protocol: A Representative Developmental Toxicity Study

To establish the teratogenic potential of a substance like an ethylene glycol ether, a standardized protocol, such as an OECD Test Guideline 414 (Prenatal Developmental Toxicity Study), is employed. The causality behind this experimental design is to assess effects on the developing fetus during the critical period of organogenesis.

Objective: To determine the potential of a test EGE to cause adverse effects on embryonic/fetal development in pregnant rats following oral administration during the period of major organogenesis.

Methodology:

-

Animal Model: Time-mated female Sprague-Dawley rats (approx. 25 per group). Mating is confirmed by vaginal smear (Day 0 of gestation).

-

Dose Groups:

-

Group 1: Control (Vehicle, e.g., corn oil), administered by oral gavage.

-

Group 2: Low Dose (e.g., 25 mg/kg/day).

-

Group 3: Mid Dose (e.g., 100 mg/kg/day).

-

Group 4: High Dose (e.g., 250 mg/kg/day). Dose selection is based on preliminary range-finding studies to identify a high dose that induces some maternal toxicity but not mortality.

-

-

Administration: The test article is administered daily by oral gavage from Gestation Day (GD) 6 through GD 15, the critical window for organ formation in the rat.

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.

-

Termination: On GD 20 (one day prior to natural parturition), all dams are humanely euthanized.

-

Uterine Examination: The uterus is removed and weighed. The number of corpora lutea, implantation sites, resorptions (early and late), and live/dead fetuses are recorded.

-

Fetal Examination:

-

All live fetuses are weighed and sexed.

-

Approximately half of the fetuses from each litter are examined for external and visceral malformations (e.g., using the Wilson sectioning technique).

-

The remaining half are processed for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining) to assess for bone and cartilage abnormalities.

-

-

Self-Validation & Endpoints: The inclusion of a control group provides a baseline. A dose-response relationship for adverse effects (e.g., increased resorptions, decreased fetal weight, increased malformations) provides strong evidence of causality. Key endpoints include maternal toxicity, pre- and post-implantation loss, fetal body weight, and the incidence of specific fetal malformations.

Conclusion